molecular formula C12H8Cl3NO3S B1661552 2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzenesulfonamide CAS No. 920527-15-7

2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzenesulfonamide

Cat. No.: B1661552
CAS No.: 920527-15-7
M. Wt: 352.6
InChI Key: DONWOQLGJZDYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzenesulfonamide is a complex organic compound characterized by the presence of multiple chlorine atoms and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzenesulfonamide typically involves multiple steps, including electrophilic aromatic substitution and sulfonation reactions. One common method involves the chlorination of benzene derivatives followed by sulfonation and subsequent coupling with a hydroxyphenyl derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichlorophen: Another chlorinated phenol derivative with similar structural features.

    Chloramine-T: A sulfonamide compound with antimicrobial properties.

    Sulfachloropyridazine: A sulfonamide antibiotic with a similar sulfonamide group.

Uniqueness

2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzenesulfonamide is unique due to its specific combination of chlorine atoms and a sulfonamide group, which imparts distinct chemical and biological properties

Properties

CAS No.

920527-15-7

Molecular Formula

C12H8Cl3NO3S

Molecular Weight

352.6

IUPAC Name

2,4-dichloro-N-(5-chloro-2-hydroxyphenyl)benzenesulfonamide

InChI

InChI=1S/C12H8Cl3NO3S/c13-7-2-4-12(9(15)5-7)20(18,19)16-10-6-8(14)1-3-11(10)17/h1-6,16-17H

InChI Key

DONWOQLGJZDYOK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)O

Canonical SMILES

C1=CC(=C(C=C1Cl)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.